

Ophiobolin H: A Comprehensive Technical Guide to its Natural Sources and Producing Organisms

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolins are a class of sesterterpenoids, natural products characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] These compounds are biosynthesized from five isoprene units and exhibit a wide range of biological activities, including phytotoxic, antimicrobial, nematocidal, and cytotoxic effects.[1][2] The first member of this family, ophiobolin A, was isolated in 1958 from the plant pathogenic fungus Ophiobolus miyabeanus.[1] Since then, numerous analogues, including **Ophiobolin H**, have been discovered from various fungal sources.[1][2] This technical guide provides an in-depth overview of the natural sources of **Ophiobolin H**, the organisms that produce it, and the methodologies for its isolation and characterization, with a focus on providing actionable information for research and development.

Natural Sources and Producing Organisms of Ophiobolin H

Ophiobolin H is primarily produced by filamentous fungi, particularly from the genera Aspergillus and Cochliobolus. These fungi have been isolated from diverse environments, ranging from terrestrial plant pathogens to marine-derived species.[1] The primary producing organisms of **Ophiobolin H** are summarized in the table below.



Producing Organism	Environment/Source	Reference(s)
Aspergillus ustus	Fungal pathogen	[1]
Cochliobolus heterostrophus	Fungal pathogen	[1]
Emericella variecolor	Fungal species	[1]
Aspergillus insuetus	Fungal species	[1]

While the genera Bipolaris and Aspergillus are the most prolific producers of ophiobolins in general, **Ophiobolin H** has been specifically identified from the organisms listed above.[1][2] The production of ophiobolins can be influenced by culture conditions, with different analogues being produced in liquid versus solid culture media.[1]

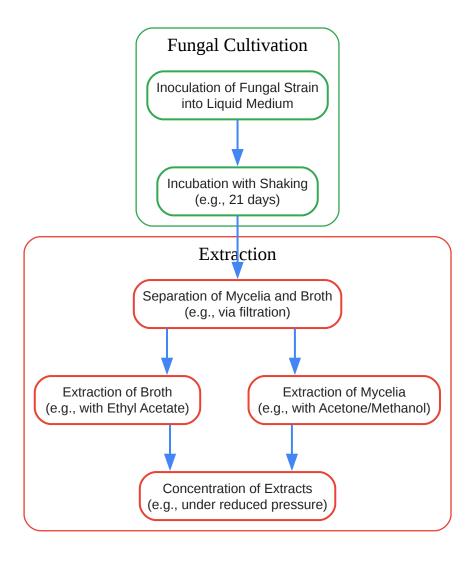
Experimental Protocols

The isolation and purification of **Ophiobolin H** from fungal cultures is a multi-step process that requires careful optimization. The following is a generalized protocol based on methodologies reported in the literature for ophiobolin-type sesterterpenes.

Fungal Cultivation and Extraction

A common workflow for the cultivation of the producing fungus and subsequent extraction of metabolites is outlined below.





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Fig. 1: General workflow for fungal cultivation and extraction.

Methodology:

- Inoculation and Cultivation: The producing fungal strain (e.g., Aspergillus ustus) is inoculated
 into a suitable liquid culture medium (e.g., Potato Dextrose Broth). The culture is then
 incubated, typically with shaking, for a period that allows for sufficient growth and secondary
 metabolite production (e.g., 21 days).[3]
- Separation: The fungal biomass (mycelia) is separated from the culture broth by filtration.

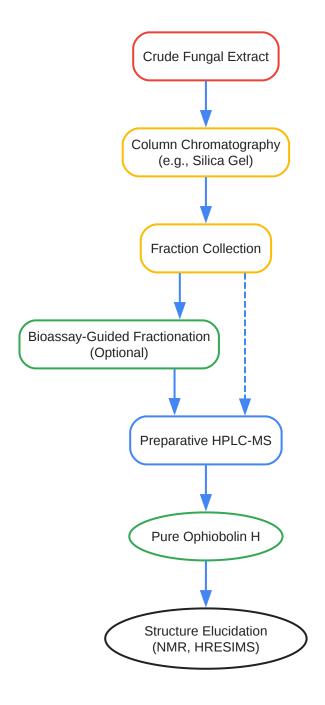


- Extraction: Both the mycelia and the broth are extracted with organic solvents to recover the secondary metabolites. The broth is typically extracted with a solvent like ethyl acetate, while the mycelia are often extracted with acetone or methanol.
- Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing **Ophiobolin H** and other metabolites.

Isolation and Purification

The crude extract is subjected to various chromatographic techniques to isolate and purify **Ophiobolin H**.





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Fig. 2: Workflow for isolation and purification of Ophiobolin H.

Methodology:

 Initial Fractionation: The crude extract is typically first fractionated using column chromatography on a stationary phase like silica gel, with a gradient of solvents (e.g., hexane-ethyl acetate).



- Bioassay-Guided Fractionation (Optional): Fractions can be tested for biological activity (e.g., cytotoxicity, antimicrobial activity) to guide the isolation towards the most active compounds.
- Preparative HPLC-MS: The fractions showing the presence of compounds with the expected
 mass of **Ophiobolin H** are further purified using preparative High-Performance Liquid
 Chromatography coupled with Mass Spectrometry (HPLC-MS).[4]
- Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[4]

Biosynthesis of Ophiobolins

The biosynthesis of ophiobolins in fungi like Aspergillus ustus involves a dedicated gene cluster.[5] While the specific pathway for **Ophiobolin H** is part of the broader ophiobolin biosynthesis, the initial steps involve the formation of the characteristic 5-8-5 tricyclic sesterterpene skeleton by a sesterterpene synthase.[5] Subsequent modifications, such as oxidations, are carried out by other enzymes in the gene cluster, like cytochrome P450 monooxygenases, to produce the various ophiobolin analogues.[5]



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Fig. 3: Simplified proposed biosynthetic pathway for Ophiobolin H.

In Aspergillus ustus, the enzyme Au8003 has been identified as the synthase responsible for producing the ophiobolin skeleton, leading to the formation of Ophiobolin F.[5] It is hypothesized that **Ophiobolin H** is subsequently formed from Ophiobolin F through the action of one or more cytochrome P450 monooxygenases encoded within the same biosynthetic gene cluster.[5][6]

Conclusion

Ophiobolin H is a promising natural product produced by several species of fungi, most notably Aspergillus ustus. Its unique chemical structure and biological activities make it a



compound of interest for further research and development, particularly in the fields of oncology and infectious diseases. The methodologies for its production, isolation, and purification are well-established, providing a solid foundation for obtaining sufficient quantities for detailed biological evaluation. Further exploration of the biosynthetic pathway may also open up avenues for synthetic biology approaches to enhance production or generate novel analogues with improved therapeutic properties.

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